molecular formula C23H20FN3O3S B2459489 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1105208-50-1

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2459489
CAS RN: 1105208-50-1
M. Wt: 437.49
InChI Key: GCACGWMOKVTNRA-UHFFFAOYSA-N
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Description

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their potential as anticancer agents. Compounds structurally related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethylbenzenesulfonamide have shown promise in inhibiting the proliferation of various cancer cell lines, including human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. These compounds often exhibit their anticancer effects by inducing apoptosis in cancer cells and may possess high levels of antitumor activities against the tested cancer cell lines, sometimes with potency comparable to known chemotherapeutic agents (Fang et al., 2016).

  • Antibacterial Activity : Research into quinazoline derivatives has also revealed their potential as antibacterial agents. Some compounds have demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their therapeutic potential for treating bacterial infections (Kuramoto et al., 2003).

  • Anti-inflammatory and Analgesic Agents : Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing potential efficacy in screening studies. These compounds may serve as leads for the development of new treatments for inflammation and pain management (Farag et al., 2012).

Biochemical Applications

  • Enzyme Inhibition : Some quinazoline derivatives have been studied for their ability to inhibit specific enzymes, which is crucial for developing treatments for various diseases. For example, certain derivatives have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making them potential anti-cancer agents by targeting cancer cell growth and proliferation pathways (Riadi et al., 2021).

Organic Synthesis Applications

  • Chemical Synthesis : The structural complexity and biological activity of quinazoline derivatives make them of interest in organic synthesis. Research has focused on developing new synthetic methodologies for constructing quinazoline and its derivatives, which are valuable for further medicinal chemistry efforts. These synthetic approaches often involve innovative reactions that contribute to the broader field of organic chemistry (Ichikawa et al., 2006).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been known to target various proteins and enzymes in the body . For instance, Gefitinib, a compound with a similar structure, selectively targets the mutant proteins in malignant cells .

Mode of Action

Based on its structural similarity to gefitinib, it may inhibit the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interaction with its targets could result in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

For instance, Gefitinib affects the epidermal growth factor receptor (EGFR) tyrosine kinase pathway . This pathway plays a crucial role in cell proliferation and survival, and its inhibition can lead to the death of cancer cells.

Pharmacokinetics

Similar compounds like gefitinib are primarily metabolized in the liver via the cyp3a4 enzyme . The impact of these properties on the compound’s bioavailability would need further investigation.

Result of Action

If it acts similarly to gefitinib, it could lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-14-4-5-15(2)22(12-14)31(29,30)26-18-8-11-21-20(13-18)23(28)27(16(3)25-21)19-9-6-17(24)7-10-19/h4-13,26H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCACGWMOKVTNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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